2-Amino-1-(3-ethylphenyl)propan-1-ol
Description
2-Amino-1-(3-ethylphenyl)propan-1-ol is a chiral amino alcohol with the molecular formula C11H17NO. Its structure comprises a propanol backbone substituted with an amino group at position 2 and a 3-ethylphenyl group at position 1.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-1-(3-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-5-4-6-10(7-9)11(13)8(2)12/h4-8,11,13H,3,12H2,1-2H3 |
InChI Key |
LKAOXFDJWGRYNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C(C)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of 1-aryl-2-aminopropan-1-ol derivatives. Key structural analogs include:
*Calculated molecular weight; †Estimated based on analog data.
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Increase polarity and hydrogen-bonding capacity, raising melting points (e.g., 238°C for 4-chloro derivative) .
- Steric Effects : The 3-ethyl group in the target compound may introduce steric hindrance, affecting receptor binding compared to para-substituted analogs .
Physicochemical Properties
- Melting Points : Halogenated derivatives (e.g., 4-chloro) exhibit higher melting points due to stronger intermolecular forces (dipole-dipole interactions) .
- Boiling Points : Predicted boiling points correlate with molecular weight and substituent polarity. The 4-chloro derivative’s higher boiling point (323.2°C) reflects its larger molecular weight and Cl’s electronegativity .
- Acidity/Basicity: Amino alcohols typically have pKa values ~9–12. The 4-chloro derivative’s pKa of 11.86 suggests moderate basicity, influencing protonation states under physiological conditions .
Pharmaceutical Relevance
- Midodrine Hydrochloride: A related amino alcohol (2-amino-1-(2,5-dimethoxyphenyl)ethanol) used as a vasoconstrictor. Substituent position (methoxy vs. ethyl) significantly alters pharmacological activity .
- Chiral Specificity: and highlight the importance of enantiomeric purity in amino alcohols (e.g., 98% ee for (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride), suggesting similar considerations for the target compound’s synthesis .
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